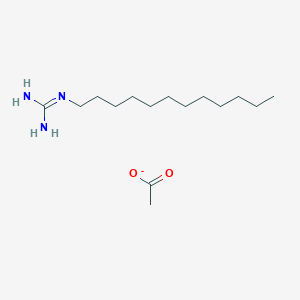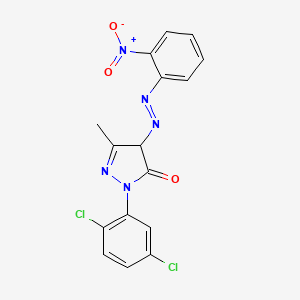
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichlorophenyl, methyl, nitrophenyl, and pyrazolinone groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2,5-dichlorophenylhydrazine, which is then reacted with methyl acetoacetate to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazolinone ring. The final step involves the azo coupling reaction with o-nitroaniline under acidic conditions to yield the target compound.
Analyse Chemischer Reaktionen
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride, can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, resulting in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts vibrant colors.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and bind to specific receptors. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions, influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-nitrophenyl)azo)-2-pyrazolin-5-one can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)-3-methyl-4-((o-aminophenyl)azo)-2-pyrazolin-5-one: This compound differs by having an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-methyl-4-((p-nitrophenyl)azo)-2-pyrazolin-5-one: The position of the nitro group on the phenyl ring can influence the compound’s chemical properties and applications.
Eigenschaften
CAS-Nummer |
26858-84-4 |
|---|---|
Molekularformel |
C16H11Cl2N5O3 |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-5-methyl-4-[(2-nitrophenyl)diazenyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-15(20-19-12-4-2-3-5-13(12)23(25)26)16(24)22(21-9)14-8-10(17)6-7-11(14)18/h2-8,15H,1H3 |
InChI-Schlüssel |
GUOHODXWACDJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
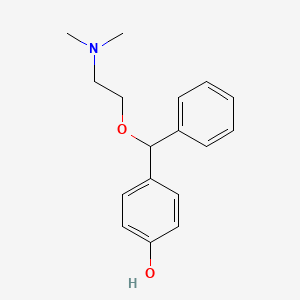
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)
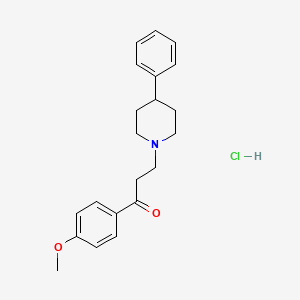
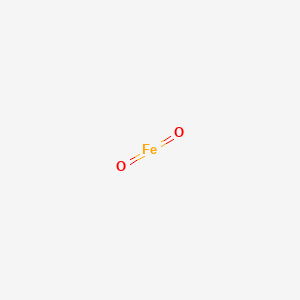
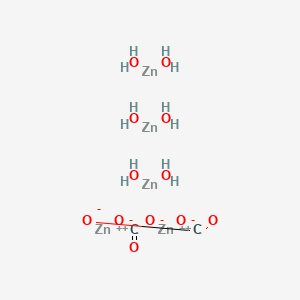
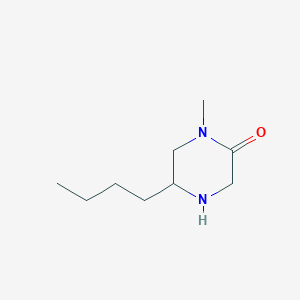
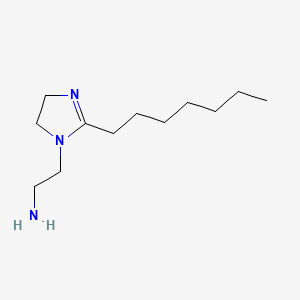
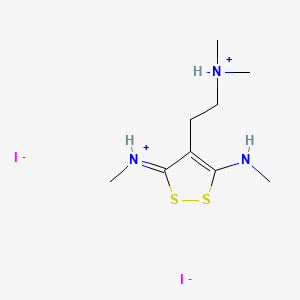
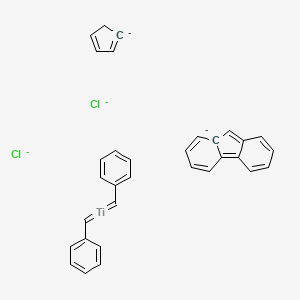
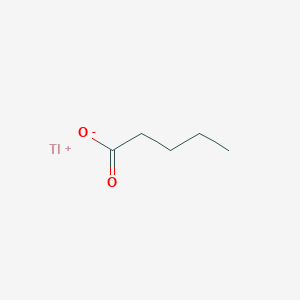
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
